Quetiapine Sulfoxide-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

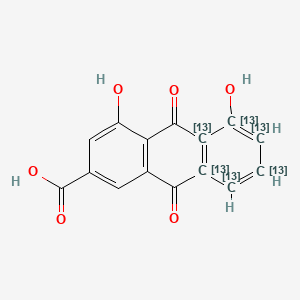

Quetiapine Sulfoxide-d8 is a deuterated form of Quetiapine Sulfoxide, which is a metabolite of Quetiapine, an atypical antipsychotic drug. Quetiapine is primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Quetiapine due to its stable isotopic labeling .

Mécanisme D'action

Target of Action

Quetiapine Sulfoxide-d8, a metabolite of Quetiapine, primarily targets dopamine type 2 (D2) and serotonin type 2 (5-HT2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

This compound acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their activity . This inhibition alters the neurotransmission of dopamine and serotonin, two neurotransmitters that are often imbalanced in conditions like schizophrenia and bipolar disorder .

Biochemical Pathways

Quetiapine is metabolized to this compound by the action of cytochrome P450 (CYP) 3A4 . This metabolic pathway involves the oxidation of Quetiapine to form this compound . The metabolite may contribute to the antidepressant effect of Quetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism . After administration, approximately 73% of the radioactivity was excreted in the urine and 21% in feces .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of dopamine and serotonin neurotransmission . By inhibiting the activity of D2 and 5-HT2 receptors, this compound can help restore the balance of these neurotransmitters in the brain . This can alleviate symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its metabolism. Phenytoin and thioridazine increase the clearance of Quetiapine, and ketoconazole decreases clearance . Therefore, the co-administration of these drugs with Quetiapine may require dosage adjustment . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, which means that the use of Quetiapine fumarate is predicted to present an insignificant risk to the environment .

Analyse Biochimique

Biochemical Properties

Quetiapine Sulfoxide-d8 plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . These interactions are integral to the metabolism of Quetiapine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have observed its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Sulfoxide-d8 typically involves the deuteration of Quetiapine Sulfoxide. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the catalytic hydrogenation of Quetiapine Sulfoxide in the presence of deuterium gas. The reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the consistency and reliability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Quetiapine Sulfoxide-d8 undergoes various chemical reactions, including:

Oxidation: Conversion to Quetiapine Sulfone.

Reduction: Conversion back to Quetiapine.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions to achieve the desired substitution.

Major Products:

Oxidation: Quetiapine Sulfone.

Reduction: Quetiapine.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Quetiapine Sulfoxide-d8 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Quetiapine and its metabolites.

Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Quetiapine in biological systems.

Medicine: Utilized in clinical research to understand the drug’s metabolism and its implications for therapeutic efficacy and safety.

Industry: Applied in the development of new analytical methods and quality control procedures for pharmaceutical products containing Quetiapine

Comparaison Avec Des Composés Similaires

Quetiapine: The parent compound, used as an antipsychotic medication.

Quetiapine Sulfoxide: A non-deuterated metabolite of Quetiapine.

Norquetiapine: Another metabolite of Quetiapine with distinct pharmacological properties.

Comparison: Quetiapine Sulfoxide-d8 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately. Compared to Quetiapine and its non-deuterated metabolites, this compound offers enhanced analytical capabilities, making it a valuable tool in pharmacokinetic and metabolic studies .

Propriétés

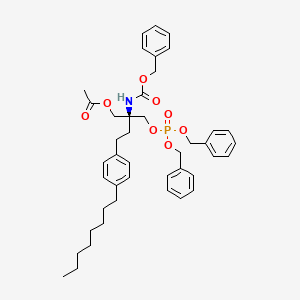

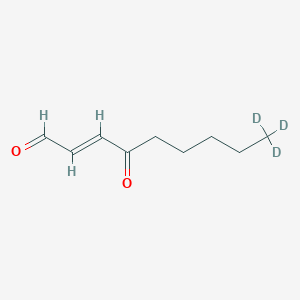

IUPAC Name |

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJNLPUSSHEDON-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)